N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide is a chemical compound characterized by the presence of a benzodioxole ring and a chloropropanamide group
Mechanism of Action
Target of Action
The primary target of N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide, also known as NDT9513727, is the C5a anaphylatoxin chemotactic receptor 1 (C5aR1) . This receptor is a G-protein-coupled receptor expressed on cells of myeloid origin . It plays a crucial role in the host response to infection and tissue damage .
Mode of Action
NDT9513727 is a non-peptide inverse agonist of C5aR1 . It binds between transmembrane helices 3, 4, and 5, outside the helical bundle . A key interaction between the compound and residue Trp2135.49 seems to determine the species selectivity of the compound . The structure demonstrates that NDT9513727 exerts its inverse-agonist activity through an extra-helical mode of action .
Biochemical Pathways
The compound inhibits C5a-stimulated responses, including guanosine 5’-3-O-(thio)triphosphate binding, Ca(2+) mobilization, oxidative burst, degranulation, cell surface CD11b expression, and chemotaxis in various cell types . These actions affect the complement system, a crucial component of the host response to infection and tissue damage .
Pharmacokinetics
NDT9513727 is a small-molecule, orally bioavailable, selective, and potent inverse agonist of the human C5aR . It has been found to effectively inhibit C5a-induced neutropenia in gerbil and cynomolgus macaque in vivo . .
Result of Action
The inhibition of C5a-stimulated responses by NDT9513727 can potentially reduce inflammation and immune-enhancing properties, making it a potential drug for the treatment of diseases such as sepsis, rheumatoid arthritis, Crohn’s disease, ischaemia-reperfusion injuries, and neurodegenerative conditions such as Alzheimer’s disease .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide typically involves the reaction of 1,3-benzodioxole with chloropropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The general reaction scheme is as follows:
- Dissolve 1,3-benzodioxole in an anhydrous solvent such as dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add chloropropanoyl chloride to the reaction mixture while maintaining a low temperature (0-5°C).
- Stir the reaction mixture at room temperature for several hours.
- Quench the reaction with water and extract the product using an organic solvent.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide can undergo various chemical reactions, including:
Nucleophilic substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The benzodioxole ring can be oxidized to form quinone derivatives.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures.
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether or tetrahydrofuran.
Major Products Formed
Nucleophilic substitution: Formation of N-(1,3-benzodioxol-5-ylmethyl)-2-azidopropanamide, N-(1,3-benzodioxol-5-ylmethyl)-2-thiopropanamide, or N-(1,3-benzodioxol-5-ylmethyl)-2-alkoxypropanamide.
Oxidation: Formation of quinone derivatives.
Reduction: Formation of N-(1,3-benzodioxol-5-ylmethyl)-2-aminopropane.
Scientific Research Applications
N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly those targeting neurological disorders and cancer.
Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the development of novel materials with specific electronic or optical properties.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-2-aminopropanamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-azidopropanamide
- N-(1,3-benzodioxol-5-ylmethyl)-2-thiopropanamide
Uniqueness
N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide is unique due to the presence of the chloropropanamide group, which allows for further functionalization through nucleophilic substitution reactions. This versatility makes it a valuable intermediate in the synthesis of various derivatives with potential biological activities.
Properties
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-2-chloropropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO3/c1-7(12)11(14)13-5-8-2-3-9-10(4-8)16-6-15-9/h2-4,7H,5-6H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRPAJUMMFAXDTL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NCC1=CC2=C(C=C1)OCO2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.67 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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